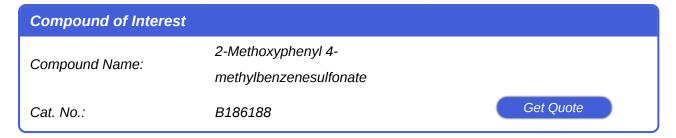


# A Comparative Guide to the 13C NMR Characterization of 2-Methoxyphenyl 4-methylbenzenesulfonate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) characterization of **2-Methoxyphenyl 4-methylbenzenesulfonate**. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide presents a predicted 13C NMR spectrum alongside experimental data for structurally related compounds. This comparison offers a valuable reference for researchers working on the synthesis and characterization of similar molecules.

## **Predicted and Experimental 13C NMR Data**

The following table summarizes the predicted 13C NMR chemical shifts for **2-Methoxyphenyl 4-methylbenzenesulfonate** and the experimental data for its precursors and a structurally similar sulfonamide. The prediction is based on the additive effects of the substituents on the benzene rings, drawing from the known chemical shifts of 2-methoxyphenol and derivatives of 4-methylbenzenesulfonic acid.



Compound	Carbon Atom	Chemical Shift (δ, ppm)	Reference
2-Methoxyphenyl 4- methylbenzenesulfona te			
(Predicted)	C=O (ester)	~165-175	-
Aromatic C-O (methoxyphenyl)	~150-155	-	
Aromatic C-S (tosyl)	~145-150	-	_
Aromatic C-CH3 (tosyl)	~140-145	-	
Aromatic CH (methoxyphenyl)	~110-130	-	_
Aromatic CH (tosyl)	~125-130	-	_
Methoxy (-OCH3)	~55-60	-	_
Methyl (-CH3)	~20-22	-	_
N-(2- Methoxyphenyl)-4- methylbenzenesulfona mide	Aromatic C-N	149.4	[1]
(Experimental, in CDCl3)	Aromatic C-S	143.6	[1]
Aromatic C-CH3	136.3	[1]	
Aromatic CH	129.3, 127.3, 126.0, 125.2, 121.1, 121.0, 110.6	[1]	_
Methoxy (-OCH3)	55.6	[1]	_
Methyl (-CH3)	21.5	[1]	_



2-Methoxyphenol (Guaiacol)	Aromatic C-OH	146.71	[2]
(Experimental, in CDCl3)	Aromatic C-OCH3	145.75	[2]
Aromatic CH	121.49, 114.69, 110.9, 120.0	[2]	
Methoxy (-OCH3)	55.8	[2]	_
p-Toluenesulfonyl chloride	Aromatic C-S	145.1	[3]
(Experimental)	Aromatic C-CH3	133.0	[3]
Aromatic CH	129.8, 127.8	[3]	_
Methyl (-CH3)	21.7	[3]	

## **Experimental Protocol for 13C NMR Spectroscopy**

The following is a general protocol for acquiring a 13C NMR spectrum of a small organic molecule like **2-Methoxyphenyl 4-methylbenzenesulfonate**.

### 1. Sample Preparation:

- Dissolve 10-50 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent depends on the solubility of the compound and should be noted as chemical shifts can vary slightly between solvents.[4]
- Transfer the solution to a standard 5 mm NMR tube.
- If desired, add a small amount of a reference standard, such as tetramethylsilane (TMS),
  although modern spectrometers can reference the spectrum to the residual solvent signal.[5]

#### 2. NMR Spectrometer Setup:

 The data should be acquired on a spectrometer with a minimum field strength of 75 MHz for 13C nuclei.[4]



- 3. Data Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment with broadband proton decoupling is typically used.
- Acquisition Time: Usually 1-2 seconds.
- Relaxation Delay: A delay of 1-5 seconds between pulses is common to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is needed.
- Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans (from several hundred to several thousand) is required compared to 1H NMR to achieve an adequate signal-to-noise ratio.
- Spectral Width: A typical spectral width for 13C NMR is 0-220 ppm.
- 4. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Reference the spectrum to the TMS signal (0 ppm) or the residual solvent peak. For example, the central peak of the CDCl3 triplet is at 77.16 ppm.

## **Workflow for 13C NMR Characterization**

The following diagram illustrates the general workflow for the characterization of an organic compound using 13C NMR spectroscopy.

Caption: A flowchart outlining the key steps in 13C NMR analysis.



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